N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyrrolidine ring.
Attachment of the Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction, where the methoxybenzyl group is attached to the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: can be compared to other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H20N2O3 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-10-6-5-7-14(17)12-20-19(23)15-11-18(22)21(13-15)16-8-3-2-4-9-16/h2-10,15H,11-13H2,1H3,(H,20,23) |
InChI Key |
QYHDGRTWZFIIIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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